2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
CAS No.:
Cat. No.: VC17668605
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
| Standard InChI | InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3 |
| Standard InChI Key | VDKQBWDRWIVNJP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC2CCC1O2)C#N |
Introduction
Structural Characteristics and Molecular Identity
Core Bicyclic Framework
The compound’s defining feature is its 7-oxabicyclo[2.2.1]heptane skeleton, a bridged bicyclic system comprising two fused cyclohexane rings with an oxygen atom replacing one bridgehead carbon . The "2.2.1" notation indicates the number of carbon atoms in each bridge: two carbons in the first bridge, two in the second, and one in the third. This arrangement imposes significant steric strain, influencing the compound’s reactivity and conformational stability.
Functional Group Modifications
At the 2-position of the bicyclic framework, an ethyl group () and a nitrile group () are both attached to the same carbon atom. This juxtaposition creates electronic interactions between the electron-withdrawing nitrile and the electron-donating ethyl group, potentially altering the compound’s polarity and nucleophilic/electrophilic behavior.
Table 1: Molecular Properties of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
| Canonical SMILES | C1CC2C(CC1O2)(C#N)CC |
| Topological Polar Surface Area | 32.3 Ų |
Synthetic Methodologies
Cyclization Strategies
The synthesis of the oxabicyclo[2.2.1]heptane core often begins with Diels-Alder reactions or intramolecular cyclizations of appropriately functionalized precursors. For example, epoxy-containing intermediates may undergo acid-catalyzed ring-opening followed by reclosure to form the bicyclic ether. In the case of 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, a key step involves introducing the ethyl and nitrile groups via nucleophilic substitution or cyanidation reactions after establishing the bicyclic framework .
Functionalization Steps
Post-cyclization modifications include:
-
Ethylation: Alkylation using ethyl halides or Grignard reagents.
-
Nitrile Installation: Treatment with cyanide sources (e.g., KCN) under SN2 conditions or via Rosenmund-von Braun reactions.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | , 80°C | 45% |
| 2 | Ethylation | Ethyl bromide, | 62% |
| 3 | Cyanidation | CuCN, DMF, 120°C | 38% |
Physicochemical and Spectroscopic Properties
Thermal Stability
The compound’s melting and boiling points remain undocumented in open literature, but analogous bicyclic nitriles exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .
Spectroscopic Signatures
-
IR Spectroscopy: A strong absorption band near 2240 cm confirms the presence of the nitrile group.
-
NMR Spectroscopy:
Reactivity and Functional Transformations
Nitrile-Specific Reactions
The carbonitrile group participates in:
-
Hydrolysis: Conversion to carboxylic acids () under acidic or basic conditions.
-
Reduction: Formation of primary amines () using LiAlH.
Bicyclic Ether Reactivity
The oxygen atom in the bicyclic framework can act as a weak Lewis base, facilitating coordination with metal catalysts or participation in ring-opening reactions with electrophiles .
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s rigid bicyclic structure makes it a valuable scaffold for designing enzyme inhibitors or receptor ligands. For instance, similar oxabicyclo derivatives have shown activity against viral proteases.
Agrochemical Development
Nitrile-containing bicyclic compounds are explored as precursors for herbicides and pesticides due to their ability to disrupt metabolic pathways in pests .
Comparative Analysis with Related Compounds
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile
This analog lacks the ethyl group, resulting in a lower molecular weight (123.15 g/mol) and reduced steric hindrance, which enhances its reactivity in nucleophilic substitutions .
Table 3: Comparison of Key Parameters
| Parameter | 2-Ethyl Derivative | Non-Ethyl Analog |
|---|---|---|
| Molecular Weight | 151.21 g/mol | 123.15 g/mol |
| Boiling Point | Not reported | 210–215°C (est.) |
| Solubility in Water | Low | Moderate |
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